

Evaluating the Durability of Polysulfide Sealants: A Comparative Guide to Accelerated Aging Tests

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking to understand the long-term performance of polysulfide sealants, accelerated aging tests are crucial. This guide provides a comparative analysis of polysulfide sealants against common alternatives—polyurethane and silicone—supported by experimental data and detailed protocols.

Polysulfide sealants are widely utilized in construction and industrial applications for their robust chemical resistance and flexible, weather-tight sealing properties.^[1] However, understanding their durability over time, especially when exposed to harsh environmental conditions, is paramount for ensuring long-term performance. Accelerated aging tests simulate the effects of natural weathering in a condensed timeframe, providing valuable insights into a sealant's expected service life. These tests typically involve exposure to elevated temperatures, ultraviolet (UV) radiation, and moisture to mimic the damaging effects of sunlight, heat, and rain.^{[2][3][4]}

Comparative Performance of Sealants Under Accelerated Aging

The selection of a sealant often involves a trade-off between various properties. While polysulfide sealants offer excellent resistance to fuels and solvents, other materials like silicones and polyurethanes may exhibit superior performance in other areas, such as UV stability or elasticity. The following table summarizes typical performance data for polysulfide,

polyurethane, and silicone sealants before and after accelerated aging tests. The data is a composite representation from various studies and technical sources to illustrate expected performance changes.

Property	Sealant Type	Before Aging	After Accelerated Aging (UV, Heat, Moisture)	Key Observations
Tensile Strength (MPa)	Polysulfide	2.0 - 4.0	1.5 - 3.0	Moderate decrease in strength.
Polyurethane	3.0 - 6.0	2.0 - 4.5	Significant decrease, can become brittle.	
Silicone	1.5 - 3.5	1.2 - 3.0	Minimal change, retains good strength.	
Elongation at Break (%)	Polysulfide	300 - 600	150 - 400	Becomes less flexible with age.
Polyurethane	400 - 800	200 - 500	Significant loss of elasticity.	
Silicone	400 - 1000	350 - 900	Excellent retention of flexibility.	
Hardness (Shore A)	Polysulfide	25 - 40	30 - 50	Tends to harden over time.
Polyurethane	30 - 50	40 - 65	Significant increase in hardness.	
Silicone	20 - 40	22 - 45	Relatively stable hardness.	
Adhesion to Substrate	Polysulfide	Excellent	Good to Excellent	Can experience some adhesion loss on certain substrates.

Polyurethane	Excellent	Good to Fair	Prone to adhesive failure after prolonged UV exposure. [5]
Silicone	Excellent	Excellent	Maintains strong adhesion to a wide range of materials. [6]
Color Stability (ΔE)	Polysulfide	Low	Moderate to High Susceptible to yellowing and chalking.
Polyurethane	Low	High	Prone to significant color change and surface cracking. [5]
Silicone	Very Low	Low	Excellent color stability.

Experimental Protocols for Accelerated Aging

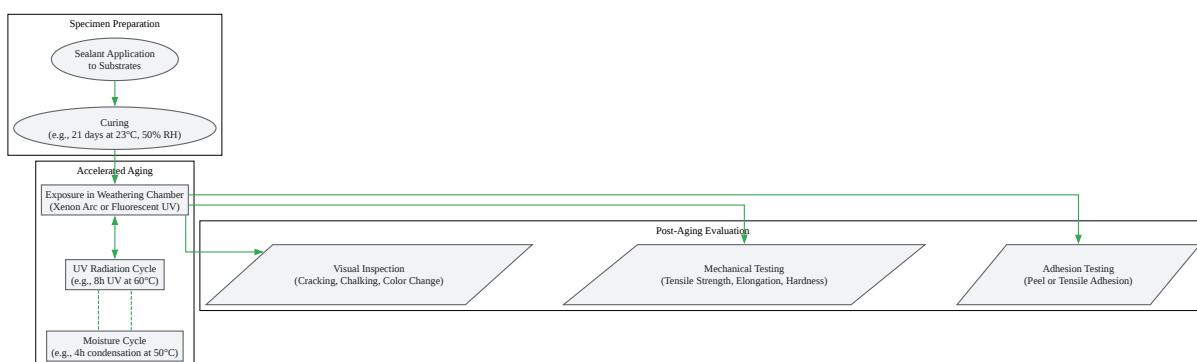
The following is a generalized experimental protocol for evaluating sealant durability, based on established standards such as ASTM C1519.[\[7\]](#)

Specimen Preparation

- Sealant Application: The sealant is applied to standardized substrates (e.g., aluminum, glass, or concrete) to form a test joint of specified dimensions (e.g., 12.7 mm wide x 12.7 mm deep x 50.8 mm long).
- Curing: The prepared specimens are allowed to cure under controlled conditions (e.g., 23°C and 50% relative humidity) for a specified period, typically 21 days, to ensure full polymerization.

Accelerated Aging Exposure

- Apparatus: A xenon arc or fluorescent UV weathering chamber is used to expose the specimens to controlled cycles of UV radiation, temperature, and moisture.
- Exposure Cycle: A common cycle involves alternating periods of UV light and darkness with condensation or water spray to simulate day and night cycles. For example, a cycle could consist of 8 hours of UV exposure at 60°C followed by 4 hours of darkness with condensation at 50°C.
- Duration: The total exposure time can range from 1,000 to 5,000 hours, depending on the desired level of aging.^[2]

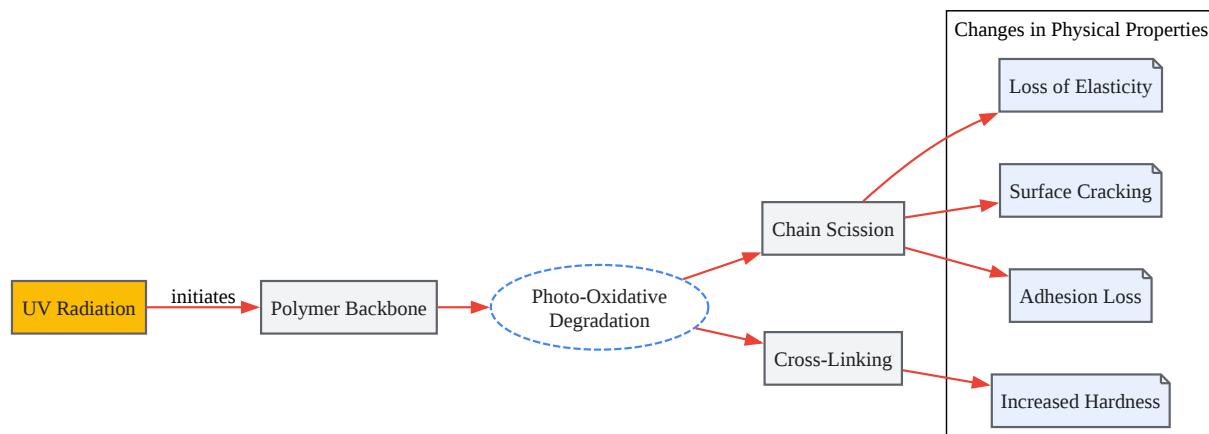

Post-Aging Evaluation

Following the accelerated aging exposure, the specimens are subjected to a series of tests to evaluate changes in their physical and mechanical properties.

- Visual Inspection: Specimens are examined for cracking, chalking, color change, and adhesion loss.
- Mechanical Testing:
 - Tensile Strength and Elongation: The sealant's ability to stretch and its ultimate strength are measured using a universal testing machine.
 - Hardness: The Shore A hardness is measured using a durometer to assess changes in the sealant's stiffness.
- Adhesion Testing: The bond of the sealant to the substrate is evaluated through peel adhesion or tensile adhesion tests.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an accelerated aging test for evaluating sealant durability.


[Click to download full resolution via product page](#)

Caption: Workflow of an accelerated aging test for sealants.

Signaling Pathways of Sealant Degradation

The degradation of sealants under accelerated aging conditions is a complex process involving multiple chemical and physical pathways. UV radiation, in particular, can initiate photo-oxidative

reactions that lead to the breakdown of polymer chains.

[Click to download full resolution via product page](#)

Caption: Degradation pathway of sealants under UV radiation.

In conclusion, accelerated aging tests provide a critical framework for evaluating the long-term durability of polysulfide sealants and comparing their performance to other sealant technologies. By understanding the methodologies and interpreting the resulting data, researchers and professionals can make informed decisions in selecting the most appropriate sealant for their specific applications, ensuring both performance and longevity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. researchgate.net [researchgate.net]
- 3. SABA - Knowledge center - adhesives & sealants [saba-adhesives.com]
- 4. Accelerated Aging on Sealants and a Quantificational Way to Evaluate the Durability [store.astm.org]
- 5. usa.sika.com [usa.sika.com]
- 6. researchgate.net [researchgate.net]
- 7. wewontech.com [wewontech.com]
- To cite this document: BenchChem. [Evaluating the Durability of Polysulfide Sealants: A Comparative Guide to Accelerated Aging Tests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b346664#accelerated-aging-tests-for-evaluating-the-durability-of-polysulfide-sealants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com